

# Spectroscopic Characterization of (2-Methyl-5-tetrazolyl)methanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (2-Methyl-5-tetrazolyl)methanol

Cat. No.: B2511716

[Get Quote](#)

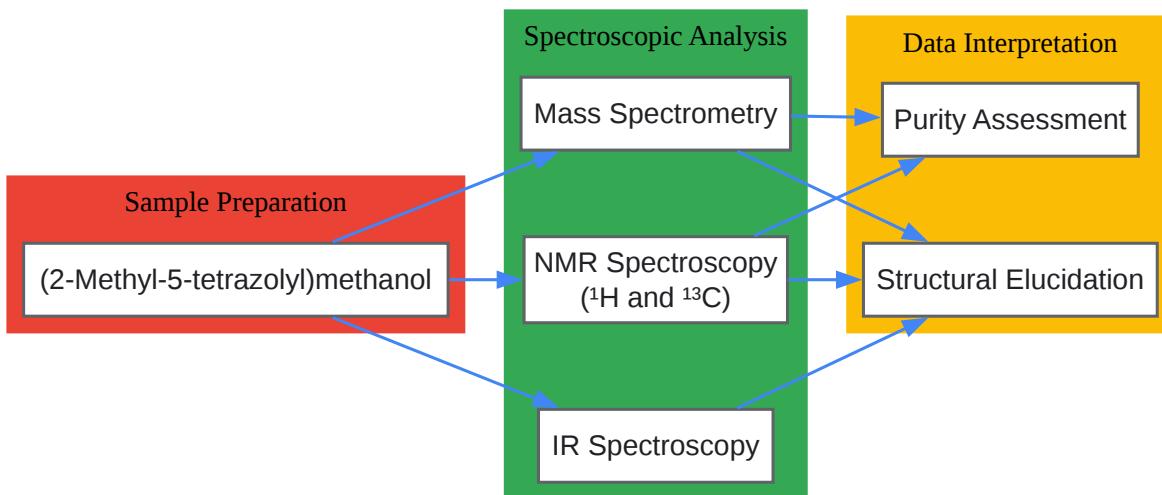
## Foreword

In the landscape of modern medicinal chemistry and drug development, nitrogen-rich heterocyclic compounds are of paramount importance. Among these, tetrazole derivatives have emerged as a versatile scaffold, exhibiting a wide array of biological activities.<sup>[1]</sup> **(2-Methyl-5-tetrazolyl)methanol**, a key building block in the synthesis of more complex pharmaceutical agents, presents a unique structural motif.<sup>[2]</sup> An in-depth understanding of its spectroscopic properties is fundamental for its unambiguous identification, quality control, and the rational design of novel therapeutic agents. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **(2-Methyl-5-tetrazolyl)methanol**. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering not only a detailed interpretation of the spectral data but also the underlying principles and experimental methodologies.

## Molecular Structure and Spectroscopic Overview

**(2-Methyl-5-tetrazolyl)methanol** possesses a unique molecular architecture, featuring a five-membered tetrazole ring substituted with a methyl group on one of the nitrogen atoms and a hydroxymethyl group on the carbon atom. This structure gives rise to distinct spectroscopic signatures that can be used for its characterization.

### Molecular Structure of **(2-Methyl-5-tetrazolyl)methanol**



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **(2-Methyl-5-tetrazolyl)methanol**.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Expected Mass Spectrum:

- **Molecular Ion ( $\text{M}^+$ ):** The molecular formula of **(2-Methyl-5-tetrazolyl)methanol** is  $\text{C}_3\text{H}_6\text{N}_4\text{O}$ , with a monoisotopic mass of approximately 114.05 g/mol. [3][4] In electron ionization (EI) mass spectrometry, a molecular ion peak at  $\text{m/z}$  114 would be expected, although it may be weak depending on its stability.
- **Fragmentation Pattern:** Tetrazole derivatives are known to undergo characteristic fragmentation pathways. [5] \* **Loss of Nitrogen ( $\text{N}_2$ ):** A common fragmentation for tetrazoles is the loss of a molecule of nitrogen (28 Da), which would result in a fragment ion at  $\text{m/z}$  86.

- Loss of Hydrazoic Acid ( $\text{HN}_3$ ): Another possible fragmentation is the elimination of hydrazoic acid (43 Da), leading to a fragment at  $m/z$  71. [6] \* Cleavage of the Hydroxymethyl Group: Fragmentation can also occur at the C-C bond between the tetrazole ring and the hydroxymethyl group. Loss of the  $\text{CH}_2\text{OH}$  radical (31 Da) would give a fragment at  $m/z$  83. The detection of a fragment at  $m/z$  31 ( $[\text{CH}_2\text{OH}]^+$ ) would also be indicative of this cleavage.

Experimental Protocol for Mass Spectrometry (ESI-MS):

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile. [6]2. Instrument Parameters (Electrospray Ionization - ESI):
  - Ionization Mode: Positive or negative ion mode. For this compound, positive ion mode ( $[\text{M}+\text{H}]^+$  at  $m/z$  115) is likely to be effective.
  - Capillary Voltage: 3-4 kV.
  - Nebulizing Gas ( $\text{N}_2$ ): Adjust for a stable spray.
  - Drying Gas ( $\text{N}_2$ ) Temperature: 200-300 °C.
  - Mass Range: Scan a range appropriate for the expected molecular weight (e.g.,  $m/z$  50-200).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.

## Conclusion

The comprehensive spectroscopic analysis of **(2-Methyl-5-tetrazolyl)methanol** using NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation and purity assessment. The predicted spectral data, based on established principles and data from related compounds, serves as a robust guide for researchers. The experimental protocols outlined herein offer a standardized approach to obtaining high-quality spectroscopic data. This in-depth understanding of the spectroscopic properties of **(2-Methyl-5-tetrazolyl)methanol** is

crucial for its application in synthetic chemistry and drug discovery, facilitating the development of novel and effective therapeutic agents.

## References

- Rasheed, M.K., & Al-Rifaie, D.A. (2020). Synthesis some of thiazolidinone and tetrazole compounds derived from acriflavine and evaluation of their antimicrobial, antifungal and antioxidant activity. *Systematic Reviews in Pharmacy*, 11(12), 1889-1895.
- Abdulrahman, B. S., & Nadr, R. B. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. *Zanco Journal of Pure and Applied Sciences*, 34(6), 23-33.
- ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i).
- Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.
- Elsevier. (2020). Synthesis and characterization of some tetrazoles and their prospective for aerobic micro-fouling mitigation.
- Secrieru, A., Oumeddour, R., & Cristiano, M. L. S. (2021).
- RSC Publishing. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- ResearchGate. (n.d.). A schematic representation of the proposed fragmentation pathways for matrix isolated 5-alkoxy-1-phenyl-1H-tetrazoles irradiated with UV light at  $\lambda > 235$  nm.
- Scilit. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels.
- SpectraBase. (n.d.). Tetrazole - Optional[13C NMR] - Chemical Shifts.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds.
- ResearchGate. (n.d.). 1 H NMR and 13 C NMR shifts of all compounds.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, H<sub>2</sub>O, predicted) (HMDB0035770).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D<sub>2</sub>O, experimental) (HMDB0000108).
- WebSpectra. (n.d.). IR Absorption Table.
- American Elements. (n.d.). **(2-Methyl-5-tetrazolyl)methanol**.
- Doc Brown's Chemistry. (n.d.). CH<sub>3</sub>OH infrared spectrum of methanol.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.

- Infrared Spectroscopy (IR). (n.d.).
- NP-MRD. (n.d.).  $^1\text{H}$  NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916).
- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
- Human Metabolome Database. (n.d.).  $[^1\text{H}, ^{13}\text{C}]$ -HSQC NMR Spectrum (2D, 600 MHz,  $\text{H}_2\text{O}$ , experimental) (HMDB0001875).
- PubChem. (n.d.). (1H-1,2,3,4-tetrazol-5-yl)methanol.
- Journal of Research of the National Bureau of Standards. (1951). Infrared spectra of methanol, ethanol, and n-propanol.
- Doc Brown's Chemistry. (n.d.).  $\text{CH}_3\text{OH}$  methanol low high resolution  $^1\text{H}$  proton nmr spectrum.
- PubChem. (n.d.). 2-Methyl-5-phenyl-2H-tetrazole.
- ResearchGate. (n.d.).  $^1\text{H}$ -NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in  $\text{DMSO-d}_6$ .
- Doc Brown's Chemistry. (n.d.).  $\text{CH}_3\text{OH}$  mass spectrum of methanol.
- NIST WebBook. (n.d.). 5-Amino-2-methyl-2H-tetrazole.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 2. Buy (2-Methyl-5-tetrazolyl)methanol | 55408-40-7 [[smolecule.com](http://smolecule.com)]
- 3. [guidechem.com](http://guidechem.com) [guidechem.com]
- 4. (2-Methyl-5-tetrazolyl)methanol 95% | CAS: 55408-40-7 | AChemBlock [[achemblock.com](http://achemblock.com)]
- 5. [lifesciencesite.com](http://lifesciencesite.com) [lifesciencesite.com]
- 6. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of (2-Methyl-5-tetrazolyl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2511716#spectroscopic-data-nmr-ir-ms-of-2-methyl-5-tetrazolyl-methanol>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)